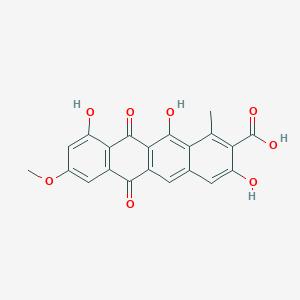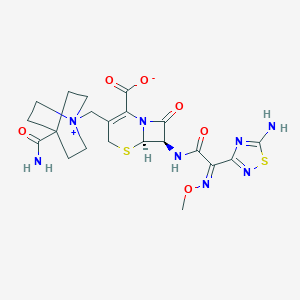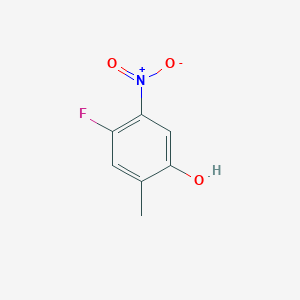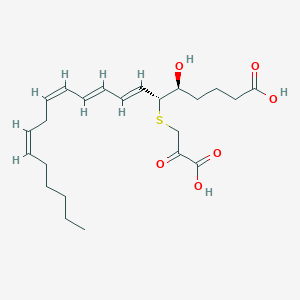
Tetracenomycin B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracenomycin B3 is a natural product that is produced by the bacterium Streptomyces glaucescens. It belongs to the group of tetracycline antibiotics and has been found to have potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of tetracenomycin B3 in scientific research.
Aplicaciones Científicas De Investigación
Biosynthesis and Antibacterial Activity : Tetracenomycin B3, along with Tetracenomycin D3, is produced by a mutant strain of Streptomyces olivaceus and is a key intermediate in the biosynthesis of elloramycin and tetracenomycin C. It is noteworthy that Tetracenomycin B3 is antibiotically inactive against both Gram-positive and Gram-negative bacteria, whereas Tetracenomycin D3 shows moderate activity against specific bacterial strains (Rohr et al., 1988).
Metabolic Engineering : The biosynthetic gene cluster for elloramycin, which involves Tetracenomycin B3, has been expressed in a heterologous host to facilitate the production of tetracenomycin analogs. This approach is pivotal in the field of metabolic engineering for the development of new anticancer polyketides (Nguyen et al., 2021).
Antitumor Activity in Lung Cancer Cells : Tetracenomycin X, related to the tetracenomycin family, exhibits antitumor activity in lung cancer cells through mechanisms like cell cycle arrest induced by the downregulation of cyclin D1. This finding broadens the potential therapeutic applications of tetracenomycins in cancer treatment (Qiao et al., 2019).
Enzymatic Characterization : Studies on Tetracenomycin F1 monooxygenase, which is involved in the biosynthesis of Tetracenomycin C, shed light on the enzymatic processes related to tetracenomycins. Understanding these enzymes provides crucial insights into their biosynthetic pathways (Shen & Hutchinson, 1993).
Structural Elucidation : The structural analysis of tetracenomycins, including Tetracenomycin C, helps in understanding the chemical nature and potential biological activity of these compounds. Such structural insights are essential for the development of new drugs based on tetracenomycin scaffolds (Egert et al., 1992).
Novel Dimeric Derivatives : Discovery of dimeric tetracenomycin derivatives from a desert-derived Streptomyces sp. showcases the diversity of the tetracenomycin family and their broad-spectrum antibacterial activity, particularly against drug-resistant strains (Xing et al., 2021).
Inhibition of Protein Synthesis : Tetracenomycin X, another member of the tetracenomycin family, has been shown to inhibit protein synthesis by binding within the ribosomal exit tunnel. This mode of action is different from that of other antibiotics and represents a novel mechanism of bacterial inhibition (Osterman et al., 2020).
Synthesis Approaches : The synthesis of various tetracenomycins, including Tetracenomycin D, A2, B1, and B2, has been achieved through regioselective sequences. This development is critical for research and pharmaceutical applications where synthetic analogs of tetracenomycins are required (Cameron & Bruyn, 1992).
Propiedades
Número CAS |
117241-62-0 |
|---|---|
Nombre del producto |
Tetracenomycin B3 |
Fórmula molecular |
C21H14O8 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C21H14O8/c1-7-14-8(4-12(22)15(7)21(27)28)3-10-17(19(14)25)20(26)16-11(18(10)24)5-9(29-2)6-13(16)23/h3-6,22-23,25H,1-2H3,(H,27,28) |
Clave InChI |
NSKLWYCTXNPUBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
Otros números CAS |
117241-62-0 |
Sinónimos |
tetracenomycin B(3) tetracenomycin B3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)






![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
